1-(5-Methoxycarbonylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid
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Overview
Description
1-(5-Methoxycarbonylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a sulfonyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxycarbonylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group is introduced via esterification, typically using methanol and a carboxylic acid derivative.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, often using sulfonyl chloride and a base.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Final Coupling: The thiophene and piperidine moieties are coupled together using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxycarbonylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Methoxycarbonylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Methoxycarbonylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperidine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methoxycarbonylthiophen-2-yl)sulfonylpiperidine-4-carboxylic acid: Similar structure but with a different position of the methoxycarbonyl group on the thiophene ring.
1-(5-Methoxycarbonylthiophen-3-yl)sulfonylpiperidine-3-carboxylic acid: Similar structure but with a different position of the carboxylic acid group on the piperidine ring.
Uniqueness
1-(5-Methoxycarbonylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the thiophene ring, sulfonyl group, and piperidine ring provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
1-(5-methoxycarbonylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S2/c1-19-12(16)10-6-9(7-20-10)21(17,18)13-4-2-8(3-5-13)11(14)15/h6-8H,2-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMHZBOEYIHOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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